[1,1'-Biphenyl]-2-amine, 3-fluoro-
Overview
Description
[1,1’-Biphenyl]-2-amine, 3-fluoro-: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amine group at the 2-position and a fluorine atom at the 3-position of the biphenyl structure The biphenyl core consists of two benzene rings connected by a single bond, which allows for a degree of rotational freedom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-amine, 3-fluoro- can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. In this process, a fluorinated biphenyl derivative is reacted with an amine under basic conditions to introduce the amine group at the desired position. The reaction typically requires a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the substitution.
Another approach involves the palladium-catalyzed amination of a halogenated biphenyl precursor. In this method, a biphenyl derivative with a halogen (such as bromine or iodine) at the 2-position is reacted with an amine in the presence of a palladium catalyst and a ligand. The reaction is carried out under an inert atmosphere, typically using a solvent like toluene or dimethylformamide (DMF), and requires heating to achieve the desired product.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-2-amine, 3-fluoro- often involves large-scale batch or continuous flow processes . These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-2-amine, 3-fluoro-: undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution of the fluorine atom can produce hydroxylated or thiolated biphenyl derivatives.
Scientific Research Applications
[1,1’-Biphenyl]-2-amine, 3-fluoro-: has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-amine, 3-fluoro- depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of the amine and fluorine groups can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
[1,1’-Biphenyl]-2-amine, 3-fluoro-: can be compared with other biphenyl derivatives, such as:
[1,1’-Biphenyl]-2-amine: Lacks the fluorine atom, which can result in different chemical and biological properties.
[1,1’-Biphenyl]-3-fluoro-:
[1,1’-Biphenyl]-2,3-diamine: Contains an additional amine group, which can lead to different reactivity and interactions.
The presence of both the amine and fluorine groups in [1,1’-Biphenyl]-2-amine, 3-fluoro- makes it unique, as it combines the properties of both functional groups, potentially enhancing its utility in various applications.
Properties
IUPAC Name |
2-fluoro-6-phenylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHWHPPPSQWXRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673483 | |
Record name | 3-Fluoro[1,1'-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920752-43-8 | |
Record name | 3-Fluoro[1,1'-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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